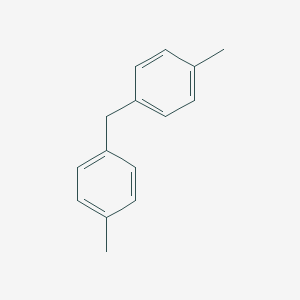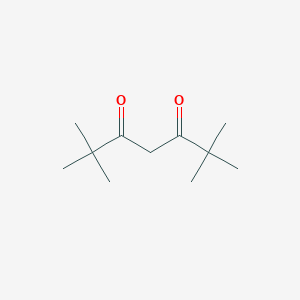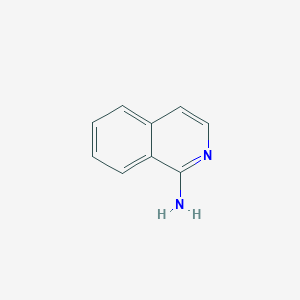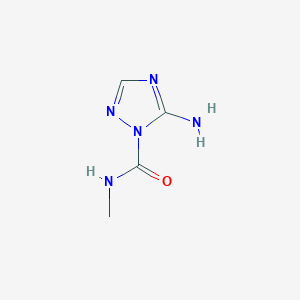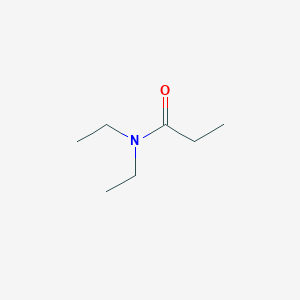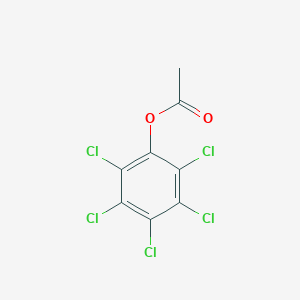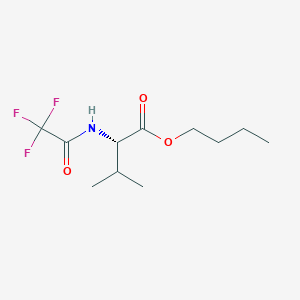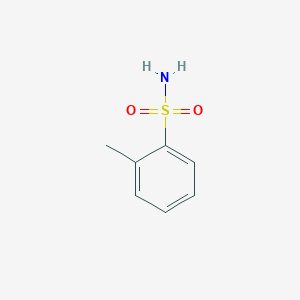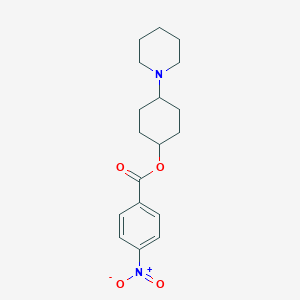
4-Piperidinocyclohexyl p-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinocyclohexyl p-nitrobenzoate (PCP) is a synthetic drug that belongs to the arylcyclohexylamine class of dissociative anesthetics. PCP was first synthesized in 1926 and was initially used as a surgical anesthetic due to its potent analgesic and sedative effects. However, due to its significant side effects, including hallucinations and delirium, PCP was discontinued for medical use in the 1960s. Since then, PCP has gained popularity as a recreational drug due to its hallucinogenic properties.
作用機序
4-Piperidinocyclohexyl p-nitrobenzoate acts as an antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. 4-Piperidinocyclohexyl p-nitrobenzoate binds to the receptor and blocks the binding of glutamate, leading to the inhibition of excitatory neurotransmission. This results in the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.
生化学的および生理学的効果
4-Piperidinocyclohexyl p-nitrobenzoate use can lead to a range of physiological and biochemical effects. These effects include increased heart rate and blood pressure, respiratory depression, and altered body temperature. 4-Piperidinocyclohexyl p-nitrobenzoate use can also lead to hallucinations, delusions, and dissociative states. Chronic use of 4-Piperidinocyclohexyl p-nitrobenzoate can lead to long-term cognitive deficits and psychiatric disorders.
実験室実験の利点と制限
4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. Its potent dissociative effects make it a useful tool for studying the effects of NMDA receptor antagonism on behavior and cognition. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate in laboratory experiments is limited by its potential for abuse and its significant side effects.
将来の方向性
Future research on 4-Piperidinocyclohexyl p-nitrobenzoate should focus on developing safer and more effective NMDA receptor antagonists for use in medical and research settings. Additionally, research should be conducted to better understand the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health. Finally, research should be conducted to develop effective treatments for 4-Piperidinocyclohexyl p-nitrobenzoate addiction and withdrawal.
Conclusion
4-Piperidinocyclohexyl p-nitrobenzoate (4-Piperidinocyclohexyl p-nitrobenzoate) is a synthetic drug that has been extensively studied for its effects on the central nervous system. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, leading to its dissociative effects. 4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate is limited by its potential for abuse and significant side effects. Future research should focus on developing safer and more effective NMDA receptor antagonists and understanding the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health.
合成法
The synthesis of 4-Piperidinocyclohexyl p-nitrobenzoate involves the reaction of p-nitrobenzoic acid with cyclohexylamine in the presence of a catalyst to form the intermediate p-nitrobenzoylcyclohexylamine. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 4-Piperidinocyclohexyl p-nitrobenzoate.
科学的研究の応用
4-Piperidinocyclohexyl p-nitrobenzoate has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, inhibiting its function and leading to the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.
特性
CAS番号 |
1532-14-5 |
|---|---|
製品名 |
4-Piperidinocyclohexyl p-nitrobenzoate |
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
(4-piperidin-1-ylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C18H24N2O4/c21-18(14-4-6-16(7-5-14)20(22)23)24-17-10-8-15(9-11-17)19-12-2-1-3-13-19/h4-7,15,17H,1-3,8-13H2 |
InChIキー |
RPEZKQMDZRGSNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
その他のCAS番号 |
1532-14-5 |
同義語 |
4-Piperidinocyclohexyl p-nitrobenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



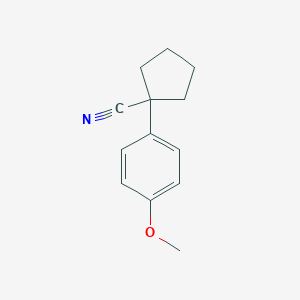
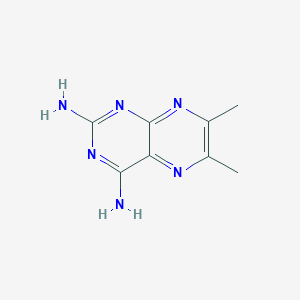
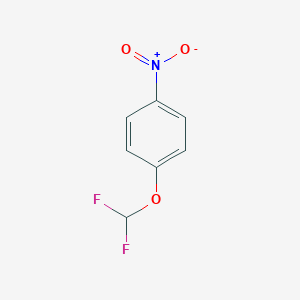
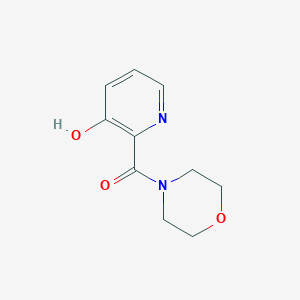
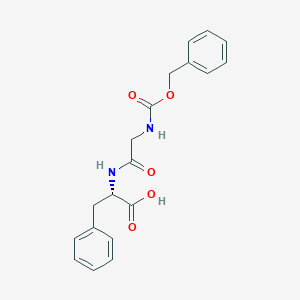
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
